molecular formula C33H45O4P B12570005 2-Pentadecylphenyl diphenyl phosphate CAS No. 182939-61-3

2-Pentadecylphenyl diphenyl phosphate

Cat. No.: B12570005
CAS No.: 182939-61-3
M. Wt: 536.7 g/mol
InChI Key: VZJBUXKAKAGWTO-UHFFFAOYSA-N
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Description

2-Pentadecylphenyl diphenyl phosphate is an organophosphate ester (OPE) characterized by a pentadecyl (15-carbon alkyl) chain attached to a phenyl group, with two additional phenyl groups bonded to the phosphate center. These compounds are widely used as flame retardants, plasticizers, and lubricant additives due to their thermal stability and compatibility with polymers .

Key structural features of 2-pentadecylphenyl diphenyl phosphate include:

  • High molecular weight (estimated >500 g/mol), owing to the long alkyl chain.
  • Hydrophobic properties, which enhance persistence in lipid-rich environments.
  • Potential applications in high-temperature industrial processes, where volatility reduction is critical.

Properties

CAS No.

182939-61-3

Molecular Formula

C33H45O4P

Molecular Weight

536.7 g/mol

IUPAC Name

(2-pentadecylphenyl) diphenyl phosphate

InChI

InChI=1S/C33H45O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-16-23-30-24-21-22-29-33(30)37-38(34,35-31-25-17-14-18-26-31)36-32-27-19-15-20-28-32/h14-15,17-22,24-29H,2-13,16,23H2,1H3

InChI Key

VZJBUXKAKAGWTO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-pentadecylphenyl diphenyl phosphate typically involves the esterification of phosphoric acid with 2-pentadecylphenol and diphenyl phosphate. The reaction is usually carried out under acidic conditions, using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods: In an industrial setting, the production of 2-pentadecylphenyl diphenyl phosphate may involve continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Pentadecylphenyl diphenyl phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates and phenols.

    Reduction: Reduction reactions can lead to the formation of phosphines and alcohols.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed:

    Oxidation: Phosphates and phenols.

    Reduction: Phosphines and alcohols.

    Substitution: Various substituted phenyl phosphates.

Scientific Research Applications

2-Pentadecylphenyl diphenyl phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of flame retardants, plasticizers, and lubricants due to its thermal stability and chemical resistance.

Mechanism of Action

The mechanism of action of 2-pentadecylphenyl diphenyl phosphate involves its interaction with various molecular targets and pathways. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. It may also participate in signaling pathways, influencing cellular processes such as proliferation, differentiation, and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Organophosphate Esters

Physical and Chemical Properties

The physical properties of OPEs are influenced by substituent groups. Below is a comparison based on structural analogs:

Property 2-Pentadecylphenyl Diphenyl Phosphate* Triphenyl Phosphate (TPHP) 2-Ethylhexyl Diphenyl Phosphate (EHDPP) Isopropylphenyl Diphenyl Phosphate (IPPP)
Molecular Weight (g/mol) ~568 (estimated) 326.3 362.4 368.4
Melting Point (°C) Not reported 48–50 -50 to -20 (pouring point) -21 (tert-butyl analog)
Boiling Point (°C) >400 (estimated) 245–265 260–420 (commercial mixtures) 260–420 (tert-butyl analog)
Solubility Low water solubility 1.1 mg/L (water) <1 mg/L (water) <1 mg/L (water)

*Estimated based on structural analogs. The long alkyl chain in 2-pentadecylphenyl diphenyl phosphate likely reduces volatility and increases lipid solubility compared to shorter-chain analogs .

Metabolic and Developmental Toxicity:
  • EHDPP : Induces developmental defects in zebrafish embryos at 1–10 µM, including spinal curvature and reduced heart rates .
  • TPHP : Activates peroxisome proliferator-activated receptor gamma (PPARγ), promoting adipogenesis in vitro .
Neurotoxicity:
  • TPHP and IPPP : Prioritized for in vivo neurotoxicity testing due to adverse effects in human cell models (e.g., inhibited neurite growth) .

Environmental Persistence and Bioaccumulation

Compound Persistence Score* Bioaccumulation Score* Environmental Fate
2-Pentadecylphenyl Diphenyl Phosphate High (3) High (3) Likely adsorbed to organic matter; slow degradation
EHDPP Moderate (2) Moderate (2) Detected in indoor dust; moderate mobility
IPPP High (3) Moderate (2) Frequent detection in silicone wristbands
TPHP High (3) Low (1) Ubiquitous in dust; degrades to diphenyl phosphate (DPHP)

*Scores based on EPA criteria (3 = high, 2 = moderate, 1 = low) . The pentadecyl variant’s persistence is extrapolated from isodecyl diphenyl phosphate data.

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